5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
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Overview
Description
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound that belongs to the class of cyclopenta[b]indoles. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to an indole moiety. The presence of two methyl groups at positions 5 and 7 further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkenylindoles with diazoacetates under copper-catalyzed conditions. This reaction typically takes place in dichloromethane at room temperature, yielding the desired cyclopenta[b]indole product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity. Solvents and reagents are carefully selected and purified to meet industrial standards. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar cyclopenta[b] structure but differs in the heteroatom and functional groups.
5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another related compound with a pyrazine ring instead of an indole ring.
Uniqueness
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific substitution pattern and the presence of the indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5,7-dimethyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-7-5-8(2)12-10(6-7)9-3-4-11(15)13(9)14-12/h5-6,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKYXIFZQHHKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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